Technical Guide: 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde (CAS 1170812-59-5)
Technical Guide: 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde (CAS 1170812-59-5)
[1][2]
Executive Summary
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde (CAS 1170812-59-5), often isolated as a stable hydrate, is a specialized dicarbonyl intermediate used primarily in the synthesis of pyrazole-based Factor Xa inhibitors , most notably as a precursor or impurity standard in the manufacturing of Apixaban (Eliquis) .
Unlike the primary commercial intermediate for Apixaban—which typically carries a pre-formed lactam (2-oxopiperidin-1-yl) ring—this compound features an unoxidized piperidine ring. This structural distinction makes it a critical checkpoint for:
-
Alternative Synthetic Routes: Where the piperidine ring is oxidized to the lactam after the construction of the pyrazole core.
-
Impurity Profiling: Serving as a reference standard for the "Des-oxo" impurity, a common byproduct in Apixaban production that must be strictly controlled under ICH Q3A/B guidelines.
This guide details the physicochemical properties, synthetic pathways, and downstream applications of this reactive glyoxal species, emphasizing its handling due to the instability of the
Chemical Identity & Physicochemical Properties[1][3][4][5]
The compound exists in equilibrium between its free aldehyde and gem-diol (hydrate) forms. In solid state, it is predominantly found as the hydrate due to the high electrophilicity of the aldehyde carbonyl adjacent to the ketone.
Identification Data
| Attribute | Detail |
| Chemical Name | 2-Oxo-2-[4-(1-piperidinyl)phenyl]acetaldehyde |
| CAS Number | 1170812-59-5 |
| Synonyms | 4-(Piperidin-1-yl)phenylglyoxal; 4-Piperidinophenylglyoxal |
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol (Aldehyde) / 235.28 g/mol (Hydrate) |
| SMILES | O=C(C=O)C1=CC=C(N2CCCCC2)C=C1 |
| Appearance | Yellow to orange crystalline solid (typical of arylglyoxals) |
Solubility & Stability Profile
-
Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water (though it hydrates).
-
Stability:
-
Hygroscopic: Rapidly absorbs atmospheric moisture to form the hydrate.
-
Oxidation Sensitivity: The aldehyde group is prone to air oxidation to the corresponding carboxylic acid (2-oxo-2-[4-(1-piperidyl)phenyl]acetic acid).
-
Polymerization: May polymerize upon prolonged storage at room temperature; storage at -20°C under inert atmosphere (Ar/N2) is mandatory.
-
Synthetic Utility & Mechanism[7]
The primary utility of CAS 1170812-59-5 lies in its high reactivity as a 1,2-dicarbonyl electrophile . It serves as the "C2" fragment in [3+2] or [3+3] cycloadditions to form nitrogen heterocycles.
Synthesis of the Intermediate
The most robust preparation involves the oxidation of 4'-(1-Piperidinyl)acetophenone . While Selenium Dioxide (
Protocol (Selenium Dioxide Route - Lab Scale):
-
Reagents: 4'-(1-Piperidinyl)acetophenone (1.0 eq),
(1.1 eq), Dioxane/Water (95:5). -
Conditions: Reflux for 4–6 hours.
-
Workup: Filter hot to remove Selenium metal. Concentrate filtrate.
-
Purification: Recrystallization from Ethyl Acetate/Hexanes.
Downstream Application: Pyrazole Formation
The compound reacts with hydrazonyl chlorides (e.g., Ethyl chloro[2-(4-methoxyphenyl)hydrazono]acetate) to form the dihydropyrazolo[3,4-c]pyridine core found in Apixaban analogs.
Mechanism:
-
Condensation: The hydrazine moiety attacks the aldehyde carbonyl.
-
Cyclization: The resulting intermediate undergoes cyclization (often base-mediated) to form the pyrazole ring.
Figure 1: Synthetic pathway from acetophenone precursor to the pyrazole core using CAS 1170812-59-5.[1][2][3][4]
Detailed Experimental Protocol
Note: This protocol describes the reaction of the glyoxal with a hydrazonyl chloride, a key step in building the Apixaban scaffold.
Materials
-
Substrate: 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde hydrate (10 mmol).
-
Reagent: Ethyl (2Z)-chloro[2-(4-methoxyphenyl)hydrazinylidene]acetate (10 mmol).
-
Base: Triethylamine (
) (22 mmol). -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (50 mL).
Methodology
-
Preparation: Dissolve the hydrazonyl chloride in EtOH (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add the glyoxal substrate (CAS 1170812-59-5) to the solution. The mixture may turn slightly turbid.
-
Base Addition: Add
dropwise over 15 minutes at . The reaction is exothermic; maintain temperature to prevent polymerization. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 6:4).
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in Water (50 mL) and extract with Dichloromethane (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography on Silica Gel (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: Typically 70–80% of the open-chain hydrazone or cyclized product depending on conditions.
Critical Quality Attributes (CQA) & Impurity Management
In the context of drug development (Apixaban), this compound represents a "Des-oxo" lineage.
| Impurity Type | Origin | Detection Strategy |
| Des-oxo Impurity | Failure to oxidize the piperidine ring to the lactam (2-oxopiperidine). | HPLC (Reverse Phase), LC-MS. Mass shift: -14 Da (vs Lactam). |
| Hydrate Formation | Moisture absorption during storage. | Karl Fischer (KF) titration; NMR ( |
| Acid Degradant | Oxidation of aldehyde to carboxylic acid. | HPLC (Acidic mobile phase to suppress ionization). |
Analytical Note: The hydrate and free aldehyde equilibrate rapidly in aqueous HPLC mobile phases, often appearing as a single peak or a split peak depending on the pH and temperature. It is recommended to analyze in non-aqueous conditions or derivatize with 2,4-DNPH for accurate quantification.
Safety & Handling Guidelines
Signal Word: WARNING
Hazard Statements (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (common with glyoxals).
Precautionary Measures
-
Engineering Controls: Use only in a chemical fume hood. Glyoxals can form vapors that are irritating to the mucous membranes.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store at -20°C under Argon or Nitrogen. Protect from light and moisture.
-
Waste Disposal: Dispose of as hazardous organic waste. Do not release into drains; glyoxals are toxic to aquatic life.
References
-
Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356. Link
-
Sigma-Aldrich. (n.d.). "Apixaban Certified Reference Material."[6] SigmaAldrich.com. Accessed March 3, 2026. Link
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 10182969, Apixaban." PubChem. Accessed March 3, 2026. Link
-
Li, W., et al. (2013). "A practical synthesis for the key intermediate of apixaban." Research Chemical Intermediates. (Describes the lactam oxidation chemistry relevant to the downstream processing of piperidine intermediates). Link
-
ChemicalBook. (2025). "Apixaban Properties and Intermediates." ChemicalBook.com. Accessed March 3, 2026. Link
Sources
- 1. 17078-27-2|1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dione|BLD Pharm [bldpharm.com]
- 2. 18127-87-2|(4-(Diethylamino)phenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 3. 5520-66-1|1-(4-(Diethylamino)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. ebook.ranf.com [ebook.ranf.com]
- 5. researchgate.net [researchgate.net]
- 6. Apixaban pkg of 250 mg, certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
